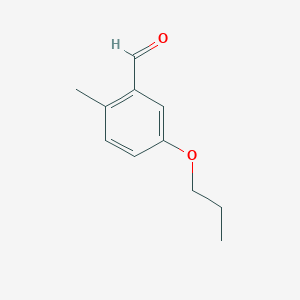

2-Methyl-5-propoxybenzaldehyde

Description

2-Methyl-5-propoxybenzaldehyde is an aromatic aldehyde featuring a methyl substituent at the ortho position (C-2) and a propoxy group at the para position (C-5) relative to the aldehyde functional group. This compound belongs to the benzaldehyde derivative family, which is widely utilized in organic synthesis, pharmaceutical intermediates, and flavor/fragrance industries. Its structure combines electron-donating alkoxy groups (propoxy) and alkyl (methyl) substituents, which may influence its reactivity, solubility, and stability.

Properties

IUPAC Name |

2-methyl-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-9(2)10(7-11)8-12/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMIHBQVZANFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-propoxybenzaldehyde can be synthesized through several synthetic routes. One common method involves the alkylation of 2-methyl-5-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: 2-Methyl-5-propoxybenzoic acid.

Reduction: 2-Methyl-5-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

2-Methyl-5-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Methyl-5-propoxybenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The compound can also undergo nucleophilic addition reactions, which are crucial in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzaldehyde Derivatives

Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups: The propoxy group in this compound is electron-donating via resonance, which may stabilize the aldehyde group and reduce electrophilicity compared to analogs with electron-withdrawing groups (e.g., nitro or acetyl). Methyl vs. Methoxy: The methyl group (in this compound) is less polar than methoxy, likely reducing solubility in polar solvents compared to methoxy-substituted analogs.

Biological Activity

2-Methyl-5-propoxybenzaldehyde is an aromatic aldehyde with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity through a review of existing literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

The compound features a propoxy group and a methyl substituent on the benzene ring, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with 50 µM of the compound resulted in a 30% reduction in cell viability after 48 hours. The mechanism was linked to the modulation of apoptotic markers such as Bcl-2 and Bax.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following induced inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : In antimicrobial activity, it disrupts the integrity of bacterial membranes.

- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways, leading to programmed cell death.

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines in immune responses.

Comparative Analysis with Related Compounds

Comparative studies have shown that similar compounds exhibit varying levels of biological activity. For instance, compounds with additional hydroxyl groups often demonstrate enhanced antimicrobial properties due to increased hydrogen bonding capabilities with microbial targets.

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 32 | 50 |

| 2-Hydroxybenzaldehyde | 64 | 80 |

| 4-Methoxybenzaldehyde | 128 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.